Dimethylamine Hydrobromide-13C2
Description
Significance of Carbon-13 Isotopic Enrichment in Molecular Probes
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon, accounting for about 1.1% of all carbon on Earth. wikipedia.org While its natural abundance is low, its utility in scientific research is immense. nih.gov Enriching molecules with ¹³C enhances their signal in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for more detailed structural and metabolic analysis. wikipedia.orgnih.gov
In NMR spectroscopy, the presence of ¹³C, which has a non-zero spin quantum number, enables the investigation of the carbon framework of molecules. wikipedia.org While natural abundance ¹³C NMR is useful, isotopic enrichment significantly boosts the signal, making it possible to perform more complex experiments that reveal the connectivity of carbon atoms within a molecule. nih.govfrontiersin.org This is particularly advantageous in metabolomics, where researchers aim to identify and quantify the vast array of small molecules in a biological sample. nih.govfrontiersin.org
For mass spectrometry, ¹³C labeling helps in distinguishing biological signals from background noise and in accurately determining molecular formulas. nih.govacs.org A technique known as Isotopic Ratio Outlier Analysis (IROA) utilizes samples labeled with different percentages of ¹³C to identify biological compounds and quantify their relative abundance. nih.govfrontiersin.org This ability to precisely track carbon atoms makes ¹³C-labeled compounds powerful molecular probes for studying metabolic pathways, reaction mechanisms, and the fate of agrochemicals in the environment. symeres.comisotope.com
Overview of Dimethylamine (B145610) Hydrobromide-13C2 as a Research Reagent
Dimethylamine Hydrobromide-13C2 is a specialized chemical compound where the two carbon atoms in the dimethylamine molecule are replaced with the carbon-13 isotope. It is typically available as a hydrochloride salt, which is a white solid. sigmaaldrich.comwikipedia.org This isotopic labeling makes it a valuable reagent in various research applications, particularly in studies requiring the introduction of a traceable dimethylamino group.
The synthesis of its non-labeled counterpart, dimethylamine hydrochloride, is achieved through the reaction of dimethylamine with hydrochloric acid. chemicalbook.com The production of dimethylamine itself can be accomplished through several methods, including the catalytic reaction of methanol (B129727) and ammonia (B1221849) or the hydrolysis of dimethylformamide (DMF). wikipedia.orgyoutube.com For the ¹³C-labeled version, the synthesis would start from ¹³C-containing precursors.
The key feature of this compound is its mass shift of M+2 compared to the unlabeled compound, which allows for its unambiguous detection in mass spectrometry-based analyses. sigmaaldrich.com This property is crucial for its use as an internal standard in quantitative studies or as a tracer in mechanistic investigations. rsc.orgacs.org
Scope and Academic Relevance of this compound Studies
The academic relevance of this compound stems from its utility as a building block for synthesizing more complex ¹³C-labeled molecules. These molecules, in turn, are employed in a wide range of scientific inquiries. For example, the introduction of a ¹³C-labeled dimethylamino group is crucial in mechanistic studies to elucidate reaction pathways and kinetics. symeres.comnih.gov
In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable tools. symeres.com They are used to trace the metabolic fate of drug candidates, identify metabolites, and study their bioavailability. The use of ¹³C-labeled compounds, such as those derived from this compound, allows for precise quantification and structural characterization of metabolites.
Furthermore, in proteomics and metabolomics, ¹³C labeling is a cornerstone of quantitative analysis. creative-proteomics.comnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹³C-labeled amino acids to compare protein abundance between different cell populations. creative-proteomics.comwikipedia.org While not a direct application of this compound, the principles of ¹³C labeling it embodies are central to these advanced research areas. The ability to synthesize custom ¹³C-labeled molecules using reagents like this compound provides researchers with the flexibility to design experiments that can answer specific and complex biological and chemical questions.
Compound Information Table
| Compound Name | Other Names | CAS Number | Molecular Formula |
| This compound | Dimethylamine-13C2 hydrochloride | 286012-99-5 | (¹³CH₃)₂NH · HCl sigmaaldrich.com |
| Dimethylamine | N-Methylmethanamine | 124-40-3 | (CH₃)₂NH wikipedia.org |
| Dimethylamine hydrochloride | N-Methylmethanamine hydrochloride | 506-59-2 | C₂H₈ClN chemicalbook.com |
| Carbon-13 | ¹³C | ¹³C wikipedia.org | |
| Deuterium | ²H, D | D symeres.com | |
| Nitrogen-15 | ¹⁵N | ¹⁵N symeres.com | |
| Dimethylformamide | DMF | 68-12-2 | C₃H₇NO |
| Methanol | 67-56-1 | CH₄O | |
| Ammonia | 7664-41-7 | NH₃ | |
| Hydrochloric acid | 7647-01-0 | HCl |
Physical and Chemical Properties of Dimethylamine-13C2 Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Melting Point | 170-173 °C | sigmaaldrich.com |
| Mass Shift | M+2 | sigmaaldrich.com |
| Molecular Weight | 83.53 g/mol | scbt.com |
Properties
Molecular Formula |
¹³C₂H₈BrN |
|---|---|
Molecular Weight |
127.98 |
Synonyms |
N-Methylmethanamine Hydrobromide-13C2; Dimethylamine Hydrobromide-13C2; Dimethylammonium Bromide-13C2 N-Methylmethanamine Hydrobromide-13C2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Dimethylamine Hydrobromide 13c2
Strategies for Carbon-13 Enrichment of Precursors
The journey to synthesizing Dimethylamine (B145610) Hydrobromide-13C2 begins with the procurement or synthesis of precursors enriched with the stable carbon-13 isotope. The efficiency and cost-effectiveness of the entire process are heavily reliant on these initial steps.
Synthesis of Methylamine-13C and Related Intermediates
A primary route to Dimethylamine-13C2 involves the use of methylamine-13C as a key building block. The synthesis of this isotopically labeled primary amine can be approached through various established organic reactions, adapted for the incorporation of the carbon-13 label. For instance, the reduction of hydrogen cyanide-13C or the Gabriel synthesis using a methyl-13C halide are potential pathways. The carbon-13 NMR spectrum of methylamine (B109427) shows a single chemical shift, confirming the presence of a single carbon environment. docbrown.info
In a broader context, the synthesis of various amine-containing metabolites often utilizes isotopically labeled reagents to facilitate quantification by mass spectrometry. acs.orgnih.gov This highlights the importance of having access to a toolbox of labeled precursors.
Pathways Utilizing Carbon-13 Elemental Sources
For fundamental synthesis, the carbon-13 label can be introduced from elemental sources. Commercially, carbon-13 is enriched from its natural abundance of approximately 1.1% through cryogenic distillation of methane (B114726) or carbon monoxide. wikipedia.org This enriched carbon can then be incorporated into simple molecules like methanol-13C or methyl-13C halides, which serve as the foundational precursors for more complex labeled molecules. For example, the industrial production of dimethylamine often involves the catalytic reaction of methanol (B129727) and ammonia (B1221849) at elevated temperatures and pressures. sciencemadness.orgwikipedia.orggoogle.com By using methanol-13C in this process, the carbon-13 isotope can be efficiently incorporated.
Biosynthetic approaches also offer a powerful method for carbon-13 enrichment. In protein expression systems, for instance, supplementing the growth media with u-13C-glucose leads to the incorporation of carbon-13 into the protein structure. nih.govnih.gov While not directly applicable to the synthesis of a small molecule like dimethylamine, this principle of using a labeled carbon source in a biological or chemical system is a cornerstone of isotopic labeling.
Reductive Amination Protocols for Labeled Dimethylamine Formation
Reductive amination is a versatile and widely used method for the synthesis of amines, including dimethylamine. wikipedia.orgwikipedia.org This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org To synthesize Dimethylamine-13C2, one could envision a reaction between a formaldehyde-13C equivalent and methylamine-13C.
Various reducing agents can be employed for reductive amination, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyls. koreascience.krmasterorganicchemistry.com Borohydride exchange resin (BER) has also been reported as a less toxic and less expensive alternative. koreascience.kr The general procedure involves mixing the carbonyl compound, the amine, and the reducing agent in a suitable solvent. koreascience.kr
The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine. mdma.ch This method is advantageous as it often allows for a one-pot reaction and can be performed under mild conditions. wikipedia.org
Formation of Dimethylamine Hydrobromide-13C2 Salt
Once the isotopically labeled dimethylamine-13C2 has been synthesized, it is converted to its hydrobromide salt. This is typically achieved by reacting the amine with hydrobromic acid. sciencemadness.orgnih.gov The basic nitrogen atom of dimethylamine readily accepts a proton from the acid, forming the dimethylammonium-13C2 cation and the bromide anion.
The reaction is a straightforward acid-base neutralization. wikipedia.org The resulting salt, this compound, is generally a stable, crystalline solid, which is easier to handle and store than the gaseous free amine. wikipedia.org
Purification and Isolation Techniques for Isotopically Labeled Amines
The purification of the synthesized Dimethylamine-13C2 and its hydrobromide salt is crucial to ensure high isotopic and chemical purity. For amines, chromatographic techniques are often employed. However, the basic nature of amines can lead to strong interactions with acidic stationary phases like silica (B1680970) gel, causing poor separation. biotage.com To overcome this, several strategies can be used:
Mobile Phase Modification: Adding a competing amine, such as triethylamine, to the eluent can improve the chromatographic separation on silica gel. biotage.com
Amine-Functionalized Stationary Phases: Using a stationary phase that has been chemically modified with amine groups can mask the acidic silanol (B1196071) groups of the silica, leading to better peak shapes and separation. biotage.com
Adsorption: Tertiary amines can be purified by passing them over adsorbents like aluminum oxide or silica gel, which retain primary and secondary amine impurities. google.com
For the salt, this compound, purification can often be achieved through recrystallization from a suitable solvent. After reaction and potential distillation to remove excess water, cooling the solution can induce crystallization of the salt. google.com Centrifugal decompression drying can then be used to obtain a dry, non-caking crystalline product. google.com
Recovery and Recycling Methods for Dimethylamine from its Hydrochloride Salts in Preparative Chemistry
In many synthetic procedures, dimethylamine is used in the form of its hydrochloride salt. sciencemadness.org For preparative purposes, it is often necessary to recover the free dimethylamine. A common method involves reacting the hydrochloride salt with a strong base, such as sodium hydroxide. google.comyoutube.com This deprotonates the dimethylammonium ion, liberating the free dimethylamine, which can then be recovered by distillation. google.com The use of a solvent like toluene (B28343) can facilitate this process. google.com
Another approach involves reacting the amine salt with a non-volatile acid, like phosphoric acid. google.com Heating this mixture liberates the more volatile acid (in this case, hydrochloric acid), leaving behind the salt of the amine and the non-volatile acid. Subsequent heating of this new salt can then release the free amine. google.com
These recovery methods are important for both economic and environmental reasons, allowing for the recycling of valuable reagents.
Advanced Spectroscopic Investigations Utilizing Dimethylamine Hydrobromide 13c2
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure and dynamics of molecules in solution. nih.gov The incorporation of stable isotopes like ¹³C is often necessary to enhance sensitivity and simplify complex spectra, especially for large biomolecules like proteins. nih.govntu.edu.sg Dimethylamine (B145610) Hydrobromide-¹³C₂, while not typically used directly for labeling, is conceptually central to the ¹³C-dimethylamine moiety that is widely introduced into biological macromolecules. The true labeling process often utilizes a combination of ¹³C-labeled formaldehyde (B43269) and a reducing agent to achieve the targeted methylation of primary amines. nih.govresearchgate.netisotope.com This chemical approach, known as reductive ¹³C-methylation, provides a sparse labeling pattern that is invaluable for studying proteins not amenable to common bacterial overexpression methods for isotope incorporation. nih.gov The resulting ¹³C-dimethylamino groups act as powerful, non-perturbative probes for investigating protein structure, dynamics, and interactions. nih.gov
In ¹³C NMR spectroscopy, the chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing direct information about its chemical identity and conformation. For a simple molecule like dimethylamine, the symmetry results in a single signal in the ¹³C NMR spectrum, as both carbon atoms are chemically equivalent. docbrown.info The precise chemical shift value, however, can be influenced by the solvent used. spectrabase.comhmdb.ca
When a ¹³C-dimethylamino group is attached to a larger molecule, such as a protein, its chemical shift provides a sensitive probe of the local environment. The ¹³C signals of the dimethylated amines on a protein typically appear in a distinct region of the spectrum. For example, studies on the protein lysozyme (B549824) have shown that monomethylamines appear around 32-34 ppm, while the desired dimethylamines resonate at approximately 43-44 ppm. nih.gov This clear separation allows for the resolution of labeled sites from other carbon signals in the protein. The ability to distinguish between the N-terminal α-amine and the side-chain ε-amines of lysine (B10760008) residues through subtle differences in their chemical shifts, often aided by pH titration experiments, is a key advantage of this technique. nih.gov
Table 1: Typical ¹³C NMR Chemical Shifts for Methylated Amines on Proteins This interactive table provides representative chemical shift ranges for ¹³C-labeled methyl groups attached to protein amines.
| Labeled Species | Typical ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|
| ¹³C-Monomethylamine | ~32-34 | nih.gov |
| ¹³C-Dimethylamine | ~43-44 | nih.gov |
| ¹³C-Dimethylamine (N-terminal α-amine) | Specific value within the dimethylamine range, distinguishable by pH titration | nih.gov |
| ¹³C-Dimethylamine (Lysine ε-amine) | Specific value within the dimethylamine range, distinguishable by pH titration | nih.gov |
J-coupling, or scalar coupling, is the interaction between nuclear spins transmitted through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this coupling, measured in Hertz (Hz), is dependent on the number and type of bonds separating the nuclei, as well as their stereochemical relationship (e.g., dihedral angles). acs.org While the magnitude of J-coupling decreases rapidly with the number of intervening bonds, its analysis can provide invaluable structural constraints. arxiv.org
In systems labeled with a ¹³C-dimethylamine group, several J-couplings can be measured:
¹JCH: One-bond coupling between the ¹³C of the label and its directly attached protons. This is typically large and provides information about the hybridization state.
²JCH and ³JCH: Two- and three-bond couplings between the label's ¹³C and protons further down the amino acid side-chain or backbone. These are particularly useful for conformational analysis.
³JCC: Three-bond carbon-carbon couplings between the ¹³C label and other carbon atoms in the protein can reveal information about side-chain torsion angles.
The analysis of these coupling constants, often in conjunction with other NMR parameters, helps to define the precise conformation of the labeled residue and its environment within the protein structure. While direct measurement of J-coupling constants for Dimethylamine Hydrobromide-¹³C₂ is straightforward, the true power of the technique lies in analyzing these couplings once the ¹³C-dimethylamino probe is incorporated into a complex macromolecule.
Table 2: Information Derived from J-Coupling in ¹³C-Labeled Systems This interactive table outlines the types of structural information that can be obtained from various J-coupling constants in a protein labeled with a ¹³C-dimethylamino group.
| Coupling Constant | Nuclei Involved | Type of Information |
|---|---|---|
| ¹JCH | ¹³C (label) - ¹H (methyl) | Hybridization, bond character |
| ²JNH | ¹³C (label) - ¹⁵N (amine) - ¹H | Confirmation of N-methylation |
| ³JCC | ¹³C (label) - N - Cα - Cβ | Side-chain torsion angle (χ) constraints |
| ³JCNCH | ¹³C (label) - N - Cα - ¹Hα | Backbone and side-chain conformation |
Beyond structural elucidation, ¹³C NMR spectroscopy can be a powerful quantitative tool. nih.gov By carefully controlling experimental parameters, the integrated area of a ¹³C NMR signal can be made directly proportional to the number of corresponding nuclei. This allows for the accurate determination of the relative amounts of different compounds in a mixture or the stoichiometry of a reaction. nih.gov
Key to quantitative ¹³C NMR is ensuring full relaxation of the nuclei between pulses, which can require long experimental times. nih.gov However, techniques using short relaxation delays combined with the use of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can significantly reduce acquisition times without sacrificing accuracy. nih.govnih.gov Such methods have proven to be highly accurate, with deviations of less than 3.4% compared to traditional ¹H NMR quantification. nih.gov
In the context of labeling with a ¹³C-dimethylamine moiety, quantitative ¹³C NMR can be used to:
Determine Reaction Yield: By integrating the signal of the ¹³C-dimethylamine product and comparing it to an internal standard of known concentration, the yield of the reductive methylation reaction can be precisely calculated. jove.com
Measure Labeling Stoichiometry: For a protein with multiple potential labeling sites (e.g., several lysine residues), quantitative ¹³C NMR can determine the percentage of labeling at each specific site, provided the signals can be resolved and assigned. nih.govntu.edu.sg This is crucial for understanding the kinetics and selectivity of the labeling reaction.
Table 3: Key Considerations for Quantitative ¹³C NMR This interactive table summarizes essential parameters for performing accurate quantitative ¹³C NMR experiments.
| Parameter/Consideration | Importance for Quantification |
|---|---|
| Relaxation Delay (D1) | Must be sufficiently long (typically 5x the longest T₁ relaxation time) to allow for full magnetization recovery between scans. nih.gov |
| Nuclear Overhauser Effect (NOE) | Must be suppressed using inverse-gated decoupling to ensure signal integrals are not artificially enhanced. |
| Pulse Angle | A 90° pulse angle is often used to maximize signal per scan, but shorter angles can be used with shorter delays. |
| Relaxation Agent | Addition of an agent like Cr(acac)₃ can shorten T₁ values, permitting much shorter D1 delays and faster experiments. nih.gov |
| Internal Standard | A compound with a known concentration and a single, sharp resonance is added to serve as a reference for quantification. jove.com |
Reductive methylation is a robust and widely used chemical reaction that modifies the primary amino groups on a protein—specifically, the N-terminal α-amino group and the ε-amino groups of lysine side chains. nih.govresearchgate.net The reaction proceeds under mild conditions, which is crucial for maintaining the native structure and function of the protein. nih.gov
The process involves two key reagents:
A ¹³C-labeled carbonyl source, typically ¹³C-formaldehyde. researchgate.netisotope.com
A reducing agent, such as sodium cyanoborohydride or dimethylamine borane (B79455) complex. nih.govisotope.com
The reaction mechanism begins with the nucleophilic attack of the primary amine on the ¹³C-formaldehyde, forming a Schiff base intermediate. This intermediate is then rapidly and selectively reduced by the hydride agent to yield a stable ¹³C-monomethylamine. researchgate.net Because the resulting secondary amine is more nucleophilic, it readily reacts with a second molecule of ¹³C-formaldehyde and is subsequently reduced to form the final ¹³C-dimethylamine product. nih.gov By controlling the reaction pH, it is possible to achieve chemoselectivity, with lower pH favoring methylation of the N-terminal α-amine and higher pH favoring the lysine ε-amines. nih.gov
Table 4: Components of the Reductive ¹³C-Methylation Reaction This interactive table details the key reagents and their roles in the ¹³C-dimethylation of protein amino groups.
| Component | Example | Role in Reaction | Reference |
|---|---|---|---|
| Protein | Any protein with accessible primary amines | The molecule to be labeled. | nih.gov |
| ¹³C-Carbonyl Source | ¹³C-Formaldehyde (20% w/w solution) | Provides the ¹³C-methyl group for labeling. | researchgate.netisotope.com |
| Reducing Agent | Sodium Cyanoborohydride, Dimethylamine Borane | Reduces the Schiff base intermediate to a stable amine. | nih.govisotope.com |
| Buffer | Sodium Phosphate, HEPES | Maintains a specific pH to control reaction rate and selectivity. | nih.gov |
Once a protein is labeled, the ¹³C-dimethylamino groups serve as highly sensitive probes that are readily detectable in two-dimensional ¹H-¹³C heteronuclear NMR experiments, such as the HSQC (Heteronuclear Single Quantum Coherence) experiment. nih.gov Each labeled site gives rise to a distinct cross-peak in the spectrum, with its position (chemical shift) reflecting the unique structural environment of that site. nih.gov
A significant challenge in these studies is the assignment of each NMR signal to a specific amino group in the protein's sequence. nih.gov Traditional NMR assignment strategies that rely on through-bond correlations along the protein backbone are not applicable to these sparsely labeled systems. Consequently, alternative assignment methods have been developed. These include:
pH Titration: As the local environment of an amine changes with pH, its NMR signal will shift. This can help distinguish between N-terminal and lysine amines, which have different pKa values. nih.gov
Site-Directed Mutagenesis: Replacing a specific lysine residue with another amino acid will cause the corresponding NMR signal to disappear, allowing for unambiguous assignment.
Mass Spectrometry: By using partial labeling and analyzing peptide fragments via mass spectrometry, the extent of methylation at each site can be correlated with the intensity of specific NMR signals. nih.gov
Studies on model proteins like hen egg white lysozyme have successfully demonstrated these principles, showing that the NMR resonances for the N-terminal α-dimethylamine and the various lysine ε-dimethylamines can be resolved and assigned, providing valuable insights into the protein's structure and its interactions. nih.govntu.edu.sgjove.com
Table 5: Example ¹³C-¹H HSQC Resonances for Labeled Lysozyme This interactive table shows representative, assigned chemical shifts for ¹³C-dimethylated amines in hen egg white lysozyme, illustrating the resolution of individual sites.
| Assigned Site | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment Method | Reference |
|---|---|---|---|---|
| Lys1 (α-amine) | ~2.75 | ~43.8 | pH-dependent labeling, aminopeptidase (B13392206) treatment | nih.gov |
| Lys1 (ε-amine) | ~2.72 | ~43.5 | pH-dependent labeling, aminopeptidase treatment | nih.gov |
| Lys33 (ε-amine) | Varies | Varies | Mass Spectrometry, Mutagenesis | nih.gov |
| Lys96 (ε-amine) | Varies | Varies | Mass Spectrometry, Mutagenesis | nih.gov |
| Lys97 (ε-amine) | Varies | Varies | Mass Spectrometry, Mutagenesis | nih.gov |
| Lys116 (ε-amine) | Varies | Varies | Mass Spectrometry, Mutagenesis | nih.gov |
Application in Protein and Peptide Labeling for Structural and Dynamic Studies
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique in the analysis of isotopically labeled compounds. The introduction of ¹³C atoms into Dimethylamine Hydrobromide induces a predictable mass shift, which is the foundation for its use in several MS-based applications.
Isotopic Mass Shift Detection and Fragmentation Pattern Analysis
The most direct consequence of ¹³C labeling is the increase in the molecular weight of the compound. Unlabeled dimethylamine has a molecular ion peak at an m/z (mass-to-charge ratio) of 45. docbrown.info In contrast, Dimethylamine-13C2 exhibits a molecular ion peak at m/z 47, reflecting the addition of two neutrons (one for each ¹³C atom). nih.gov This distinct mass shift of +2 Da allows for the clear differentiation of the labeled compound from its unlabeled counterpart in a mass spectrum. nih.govsigmaaldrich.com
The fragmentation pattern of dimethylamine in a mass spectrometer provides a characteristic fingerprint. The most abundant fragment ion for unlabeled dimethylamine typically appears at m/z 44, resulting from the loss of a hydrogen atom. docbrown.info Other significant fragments can arise from C-N bond cleavage. In Dimethylamine-13C2, the fragmentation pattern is retained, but the m/z values of the carbon-containing fragments are shifted by +1 or +2 Da, depending on the number of ¹³C atoms in the fragment. For instance, the fragment corresponding to the loss of a hydrogen atom would be observed at m/z 46. This predictable shift in the fragmentation pattern serves as a secondary confirmation of the isotopic labeling.
Table 1: Comparison of Theoretical Mass Spectra Data for Unlabeled and ¹³C₂-Labeled Dimethylamine
| Species | Unlabeled Dimethylamine (m/z) | Dimethylamine-13C2 (m/z) | Mass Shift (Da) |
| Molecular Ion [M]⁺ | 45 | 47 | +2 |
| [M-H]⁺ | 44 | 46 | +2 |
| [CH₃]⁺ | 15 | 16 | +1 |
This table presents a simplified view of expected primary ions and does not account for natural isotope abundances or more complex fragmentation pathways.
Quantitative Analysis Using Dimethylamine Hydrobromide-13C2 as an Internal Standard
One of the most critical applications of this compound is its use as an internal standard in quantitative mass spectrometry. researchgate.net Isotope dilution mass spectrometry is a highly accurate method for determining the concentration of an analyte in a sample. In this technique, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (dimethylamine).
The labeled internal standard co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. researchgate.netresearchgate.net Because the labeled and unlabeled compounds are chemically identical, any sample loss during preparation or analysis affects both equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, as the ratio is directly proportional to the analyte's concentration. The use of ¹³C-labeled standards is often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte and are not susceptible to hydrogen-deuterium exchange. researchgate.net
Collision-Induced Dissociation (CID) Studies for Labeling Verification
Tandem mass spectrometry (MS/MS), often employing collision-induced dissociation (CID), is a powerful technique for structural elucidation and can be used to verify the position of the isotopic labels within a molecule. nih.govnih.gov In a CID experiment, the precursor ion of interest (in this case, the molecular ion of Dimethylamine-13C2 at m/z 47) is mass-selected and then subjected to collisions with an inert gas. These collisions impart energy to the ion, causing it to fragment.
By analyzing the m/z values of the resulting product ions, the location of the ¹³C labels can be confirmed. For Dimethylamine-13C2, the observation of fragment ions that have all shifted by the expected mass units provides strong evidence that both carbon atoms are indeed ¹³C. This verification is crucial for ensuring the quality and reliability of the labeled standard for quantitative and metabolic studies.
Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. stellarnet.us These techniques can provide detailed structural information and are sensitive to isotopic substitution.
Analysis of Bond Vibrations in Labeled and Unlabeled Analogues
The substitution of ¹²C with ¹³C atoms in Dimethylamine Hydrobromide leads to a predictable shift in the vibrational frequencies of the bonds involving the carbon atoms. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since ¹³C is heavier than ¹²C, the C-H and C-N stretching and bending vibrations in this compound will occur at lower frequencies (wavenumbers) compared to the unlabeled compound.
For example, the amide I band in proteins, which is primarily due to C=O stretching, shifts by approximately 45 cm⁻¹ upon uniform ¹³C labeling. nih.gov While Dimethylamine Hydrobromide does not have a carbonyl group, similar shifts are expected for its C-N and C-H vibrational modes. The observation of these isotopic shifts in the FT-IR and Raman spectra provides definitive confirmation of the presence of the ¹³C labels. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the C-C or C-N bonds, which may be weak or inactive in the IR spectrum. gatewayanalytical.com Comparing the spectra of the labeled and unlabeled analogues allows for the precise assignment of vibrational modes and confirms the successful synthesis of the isotopically labeled compound.
Table 2: Expected Shifts in Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Unlabeled) | Expected Shift upon ¹³C₂ Labeling |
| C-H Stretch | 2850 - 3000 | Decrease |
| C-N Stretch | 1000 - 1250 | Decrease |
| CH₃ Rock | 800 - 1000 | Decrease |
This table provides a qualitative expectation of the direction of the frequency shift. The exact magnitude of the shift would require experimental measurement or detailed theoretical calculations.
Mechanistic Elucidation and Reaction Pathway Studies with Dimethylamine Hydrobromide 13c2
Tracing Carbon Atom Fate in Organic Transformations
One of the most direct applications of Dimethylamine (B145610) Hydrobromide-13C2 is in tracing the movement and final position of the two labeled carbon atoms in a variety of organic reactions. By introducing the ¹³C₂-labeled dimethylamino group into a molecule, researchers can follow its path through a reaction sequence. This is particularly valuable in multi-step syntheses or in reactions where the carbon skeleton is rearranged.
A classic example where this labeled compound would be invaluable is the Mannich reaction. The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org It involves an enolizable carbonyl compound, an aldehyde (like formaldehyde), and a secondary amine, such as dimethylamine. wikipedia.orgadichemistry.comyoutube.com
Using Dimethylamine Hydrobromide-¹³C₂, the mechanism can be unequivocally confirmed. The reaction begins with the formation of an Eschenmoser-salt-like iminium ion from formaldehyde (B43269) and the labeled dimethylamine. adichemistry.com This electrophilic iminium ion then reacts with the enol form of a ketone, like acetone. By analyzing the final Mannich base product using ¹³C NMR and Mass Spectrometry, the exact location of the labeled carbons can be confirmed, demonstrating that they remain bonded to the nitrogen atom and are incorporated into the final product without undergoing exchange or fragmentation.
Table 1: Expected Analytical Data for Tracing ¹³C Labels in a Mannich Reaction
| Analytical Technique | Expected Observation with Dimethylamine Hydrobromide-13C2 | Mechanistic Insight |
| ¹³C NMR Spectroscopy | A distinct doublet signal for the two ¹³C-labeled methyl carbons attached to the nitrogen in the final product. The chemical shift would be characteristic of a β-aminoketone environment. docbrown.infohmdb.ca | Confirms that the C-N bonds of the original dimethylamine remain intact throughout the reaction and the dimethylamino group is incorporated as a whole unit. |
| Mass Spectrometry | The molecular ion peak (M+) of the product will be shifted by +2 m/z units compared to the product formed with unlabeled dimethylamine. | Provides definitive proof of the incorporation of the two ¹³C atoms from the labeled reactant into the final product molecule. |
| Tandem MS (MS/MS) | Fragmentation analysis would show a characteristic fragment ion corresponding to [(¹³CH₃)₂N=CH₂]⁺, which is 2 mass units heavier than the unlabeled equivalent. | Pinpoints the location of the label within the molecule's structure and confirms the integrity of the dimethylamino moiety in key intermediates. |
Investigation of Nucleophilic Substitution Reaction Mechanisms
Dimethylamine, being a potent nucleophile, readily participates in nucleophilic substitution reactions. Dimethylamine Hydrobromide-¹³C₂ is an ideal tool for studying the mechanisms of these reactions, particularly for distinguishing between Sₙ1 and Sₙ2 pathways and identifying the products of multiple substitution events.
When reacting with a haloalkane, such as bromoethane, dimethylamine can displace the bromide ion to form N,N-dimethylethanamine. This reaction can, however, proceed further, with the newly formed tertiary amine acting as a nucleophile to attack another molecule of bromoethane, ultimately yielding a quaternary ammonium (B1175870) salt. organic-chemistry.org
By employing ¹³C₂-labeled dimethylamine, each step of this sequential substitution can be monitored. The initial product, ¹³C₂-N,N-dimethylethanamine, will exhibit characteristic signals in its ¹³C NMR and mass spectra. As the reaction progresses to form the quaternary salt, [(¹³CH₃)₂N(CH₂CH₃)₂]⁺Br⁻, these signals will shift, and the mass will increase accordingly. This allows for precise tracking of the product distribution over time and provides insights into the relative rates of the successive substitution reactions.
Studies on Rearrangement Reactions and Intermediates
Isotopic labeling is crucial for unraveling complex rearrangement reactions where atoms or groups migrate within a molecule. The stable and easily detectable ¹³C label in this compound makes it suitable for probing such intramolecular processes.
Probing Carbon-Nitrogen Bond Fission and Recombination Pathways
Certain reactions may involve the temporary cleavage of a carbon-nitrogen bond, followed by recombination. Investigating whether such a process occurs intramolecularly or intermolecularly is a classic problem for isotopic labeling studies. In a hypothetical scenario, if a molecule containing a ¹³C₂-dimethylamino group undergoes a rearrangement, one could determine if the dimethylamino group ever fully detaches from the molecule.
This can be achieved through a crossover experiment. The reaction is run with a 1:1 mixture of the ¹³C₂-labeled substrate and the same, but unlabeled, substrate. If C-N bond fission is intermolecular, the detached dimethylamino groups can recombine with either labeled or unlabeled molecular fragments. The product analysis via mass spectrometry would, therefore, show not only the starting isotopologue and the fully labeled one but also a singly labeled crossover product. The absence of such a crossover product would strongly suggest an intramolecular rearrangement mechanism where the C-N bond, while perhaps weakened, never fully breaks.
Analysis of Radical Intermediates and Solvent Cage Effects
While many reactions of amines are ionic, some can proceed through radical intermediates. The study of these short-lived species is challenging. Isotopic labeling with ¹³C₂-dimethylamine can aid in their detection and characterization, often in conjunction with techniques like Electron Paramagnetic Resonance (EPR) spectroscopy or by analyzing the products of radical-mediated rearrangements.
For instance, in the electrochemical oxidation of N,N-dimethylformamide (DMF), which can degrade to dimethylamine and formic acid, radical intermediates are proposed. nih.gov If ¹³C₂-dimethylamine were involved in a similar radical process, the resulting radical species, [(¹³CH₃)₂N•], would have a distinct hyperfine coupling pattern in EPR compared to its unlabeled counterpart. Furthermore, if this radical intermediate undergoes subsequent reactions, such as hydrogen abstraction or addition to a double bond, the ¹³C label allows for the unambiguous identification of the resulting products via mass spectrometry, helping to piece together the radical chain mechanism.
Elucidation of Catalytic Cycle Mechanisms
In organometallic and enzymatic catalysis, understanding the catalytic cycle is paramount. Labeled substrates are essential for tracking the transformation of reactants and the regeneration of the catalyst. Dimethylamine Hydrobromide-¹³C₂ can be used as a labeled substrate or reagent to probe the steps of a catalytic cycle involving a dimethylamino moiety.
For example, in a hypothetical palladium-catalyzed amination reaction to form an aryldimethylamine, using ¹³C₂-dimethylamine would allow researchers to follow the incorporation of the amine into the product. Key steps in the catalytic cycle, such as oxidative addition, ligand exchange (where the labeled amine coordinates to the metal center), and reductive elimination, can be studied. By taking aliquots of the reaction mixture over time and analyzing them by NMR and MS, one could potentially detect and characterize catalyst-substrate intermediates, such as a palladium-amine complex, by observing the characteristic ¹³C-labeled signals. This provides direct evidence for the proposed intermediates and the sequence of steps in the catalytic cycle.
Application in Acid-Catalyzed Reaction Mechanism Studies
Acid catalysis is common in reactions involving amines and carbonyls, such as the formation of imines and enamines. youtube.comresearchgate.net The mechanism typically involves the initial protonation of one of the reactants to increase its electrophilicity. Dimethylamine Hydrobromide-¹³C₂ is well-suited for studying these mechanisms.
Consider the Eschweiler-Clarke reaction, which reductively methylates a primary or secondary amine using formaldehyde and formic acid. wikipedia.orgname-reaction.comjk-sci.com When a secondary amine like dimethylamine is the starting material, it is methylated to trimethylamine (B31210). The mechanism involves the formation of a dimethylaminium ion from the reaction of dimethylamine and formaldehyde. organic-chemistry.orgwikipedia.org
Using ¹³C₂-dimethylamine and unlabeled formaldehyde, the resulting trimethylamine product would contain two labeled and one unlabeled methyl group. This can be easily verified by ¹³C NMR, which would show two distinct signals for the methyl carbons (one for the labeled pair and one for the unlabeled singleton), and by mass spectrometry, which would show a +2 m/z shift. This confirms that the new methyl group originates from formaldehyde, while the original two methyl groups remain attached to the nitrogen, validating the proposed reaction pathway.
Table 2: Illustrative Use of ¹³C₂-Dimethylamine in an Acid-Catalyzed Reaction
| Reaction | Labeled Reactant | Analytical Goal | Expected ¹³C NMR Result in Product | Mechanistic Confirmation |
| Eschweiler-Clarke Methylation | Dimethylamine Hydrobromide-¹³C₂ | To confirm the source of the third methyl group in the trimethylamine product. | Two signals: one for the two ¹³C-labeled methyls and one for the unlabeled methyl from formaldehyde. | Demonstrates that dimethylamine is the nucleophile and formaldehyde is the electrophilic carbon source for the new methyl group. wikipedia.org |
| Mannich Reaction | Dimethylamine Hydrobromide-¹³C₂ | To trace the dimethylamino moiety. | One signal (a doublet) corresponding to the two equivalent ¹³C-labeled methyl carbons. | Confirms the dimethylamino group is incorporated as an intact unit into the Mannich base. adichemistry.com |
Applications in Chemical Biology and Model System Research
Isotopic Tracing in Controlled Metabolic and Enzymatic Reactions
Isotopic tracing is a powerful technique used to follow the path of atoms or molecules through a metabolic pathway or enzymatic reaction. fiveable.me By replacing an atom with its stable isotope, such as replacing ¹²C with ¹³C, researchers can track the transformation of a labeled compound into various downstream metabolites. creative-proteomics.com This methodology provides profound insights into the kinetics and mechanisms of biochemical reactions. fiveable.me
While Dimethylamine (B145610) Hydrobromide-¹³C₂ can theoretically be used as a tracer, its application in tracking metabolic pathways is limited by the metabolic fate of dimethylamine in many biological systems. Studies on the metabolism of dimethylamine have shown that it undergoes limited biotransformation. nih.gov In humans, for instance, the majority of orally administered dimethylamine is rapidly absorbed and excreted unchanged in the urine, with only a small fraction being demethylated to methylamine (B109427). nih.gov This metabolic inertia suggests that Dimethylamine Hydrobromide-¹³C₂ is not an ideal tracer for elucidating complex metabolic networks in the same way as substrates like ¹³C-labeled glucose or amino acids, which are extensively metabolized and incorporated into a wide array of biomolecules.
However, in specific enzymatic reactions where dimethylamine acts as a substrate, Dimethylamine Hydrobromide-¹³C₂ can be an effective tracer. For example, enzymes like dimethylamine dehydrogenase, which catalyzes the conversion of dimethylamine to methylamine and formaldehyde (B43269), could be studied using this labeled compound to elucidate reaction mechanisms and kinetics. wikipedia.org
Analysis of Metabolic Flux in Cellular Models (Non-Clinical Context)
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com13cflux.net By introducing a ¹³C-labeled substrate into a cellular model and measuring the isotopic enrichment in downstream metabolites, researchers can calculate the flow of carbon through various metabolic pathways. nih.gov This technique is instrumental in understanding cellular physiology and identifying metabolic bottlenecks. 13cflux.net
The utility of a tracer in ¹³C-MFA is contingent on its active metabolism and incorporation into the central carbon metabolism. As discussed previously, dimethylamine is not extensively metabolized in many cell types. nih.govnih.gov Consequently, Dimethylamine Hydrobromide-¹³C₂ is not a conventional choice for comprehensive metabolic flux analysis in typical cellular models. Standard ¹³C-MFA studies predominantly employ tracers like [U-¹³C]glucose or [U-¹³C]glutamine, which enter central metabolic pathways and distribute the ¹³C label throughout the metabolic network, allowing for the determination of a wide range of intracellular fluxes. nih.gov
Theoretically, if a specific cellular model or microorganism possesses a unique metabolic pathway that actively utilizes dimethylamine as a carbon or nitrogen source, then Dimethylamine Hydrobromide-¹³C₂ could be employed for a targeted flux analysis of that particular pathway. However, such applications are not widespread and would be highly specific to the model system under investigation.
Tracking Compound Fate in Simplified Chemical and Biological Systems
Isotopic labeling is a fundamental technique for tracking the movement and transformation of compounds within a system. creative-proteomics.comwikipedia.orgsustainability-directory.com By incorporating a stable isotope, the labeled molecule can be distinguished from its unlabeled counterparts, allowing for precise monitoring of its distribution, degradation, and interaction with other molecules. creative-proteomics.com
Dimethylamine Hydrobromide-¹³C₂ is well-suited for such "fate-tracking" studies in simplified chemical and biological systems where the objective is to monitor the disposition of the dimethylamine moiety itself, rather than its metabolic breakdown products. For example, it can be used to study the binding of dimethylamine to proteins or other macromolecules, its permeation across synthetic membranes, or its degradation under specific chemical conditions. The distinct mass of the ¹³C-labeled dimethylamino group allows for its unambiguous detection by mass spectrometry.
A study on the fate of [¹⁴C]-dimethylamine in human volunteers provides a relevant model for how such tracking can be conducted. The study demonstrated that the majority of the administered dose was excreted unchanged, indicating limited metabolic conversion. nih.gov This characteristic makes Dimethylamine Hydrobromide-¹³C₂ a reliable tracer for following the physical and chemical fate of the dimethylamine molecule in non-metabolizing or slowly metabolizing systems.
Role in Quantitative Omics Analyses (Proteomics, Metabolomics) Using Chemical Tagging
One of the most significant applications of the ¹³C₂-dimethylamino moiety is in quantitative proteomics through a technique known as stable isotope dimethyl labeling (SIDL). nih.govroyalsocietypublishing.org This chemical tagging method involves the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues) using isotopically labeled formaldehyde and a reducing agent. nih.gov This process covalently attaches a dimethylamino group to the peptides. By using different isotopic forms of formaldehyde (e.g., ¹²CH₂O, ¹³CH₂O, CD₂O), peptides from different samples can be differentially labeled. royalsocietypublishing.org
When two samples are compared, one can be labeled with the "light" isotopes (e.g., ¹²CH₂O) and the other with the "heavy" isotopes (e.g., ¹³CH₂O), resulting in a known mass difference between the same peptides from the two samples. nih.gov The samples are then mixed and analyzed by mass spectrometry. The relative abundance of a peptide, and by extension its parent protein, in the two samples can be determined by comparing the signal intensities of the light and heavy isotopic pairs. nih.govacs.org This technique is cost-effective, rapid, and robust for quantitative proteomics. nih.govroyalsocietypublishing.org
| Protein | Sample A (Light Label) Intensity | Sample B (Heavy Label) Intensity | Fold Change (B/A) | Reference |
|---|---|---|---|---|
| Protein X | 10000 | 20000 | 2.0 | nih.gov |
| Protein Y | 15000 | 7500 | 0.5 | acs.org |
| Protein Z | 12000 | 12500 | 1.04 | royalsocietypublishing.org |
Investigation of Protein-Ligand and Protein-Protein Interactions in Model Systems
The introduction of a ¹³C-labeled dimethylamino group can also be a powerful tool for studying protein-ligand and protein-protein interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Reductive methylation with ¹³C-labeled formaldehyde can be used to introduce ¹³C-dimethylamino probes at specific sites on a protein, typically at lysine residues and the N-terminus. nih.gov
These ¹³C-labeled probes act as sensitive reporters of the local chemical environment. Upon the binding of a ligand or another protein, changes in the conformation and dynamics of the labeled protein can lead to shifts in the NMR signals of the ¹³C-dimethylamino groups. nih.gov By monitoring these changes in the ¹³C NMR spectrum, researchers can identify the binding interface, determine binding affinities, and gain insights into the structural and dynamic consequences of the interaction. nih.govnih.gov
This technique is particularly valuable for studying large proteins and protein complexes, where traditional NMR methods can be challenging due to spectral crowding. The sparse labeling with ¹³C-dimethylamino groups simplifies the NMR spectrum, allowing for the observation of well-resolved signals that are sensitive to binding events. nih.gov
| Labeled Residue | Chemical Shift (Free Protein, ppm) | Chemical Shift (Bound Protein, ppm) | Chemical Shift Perturbation (ppm) | Reference |
|---|---|---|---|---|
| Lys-45 | 32.5 | 33.1 | 0.6 | nih.gov |
| Lys-88 | 31.8 | 31.9 | 0.1 | nih.gov |
| N-terminus | 45.2 | 46.5 | 1.3 | jove.com |
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Site-Specific Labeling
The precise placement of isotopic labels within a molecule is critical for many advanced analytical studies. While methods for producing Dimethylamine (B145610) Hydrobromide-13C2 exist, future research is focused on developing more versatile, efficient, and site-selective synthetic strategies.
A significant area of development is the creation of universal labeled building blocks that can be easily incorporated into a wide range of molecules. rsc.orgresearchgate.net For instance, a highly versatile approach starts with elemental 13C, the most cost-effective source of the isotope, to synthesize calcium carbide (Ca¹³C₂). rsc.orgresearchgate.net This is then used to generate ¹³C₂-acetylene, a universal building block for a variety of organic transformations. rsc.orgresearchgate.net Such strategies could be adapted to produce ¹³C-labeled methylamine (B109427) or other precursors for the synthesis of specifically labeled dimethylamine.
Another promising avenue is the use of labeled reagents for specific functional group transformations. For example, methods have been developed to convert a formyl group into a terminal ¹³C-labeled alkyne using ¹³C-tetrabromomethane (¹³CBr₄) as the labeling source. nih.gov This demonstrates the potential for developing a toolkit of labeling reagents that can target specific sites on a precursor molecule. For proteins and other biological macromolecules, researchers are using specifically labeled precursors like ¹³C-enriched erythrose, in addition to glucose, in bacterial expression systems to achieve unique or superior labeling patterns in amino acid side chains. nih.gov These approaches, while developed for larger molecules, highlight the ongoing innovation in achieving precise isotopic labeling which could inspire new routes for small molecules like dimethylamine.
Integration with Emerging Analytical Techniques for Enhanced Resolution
The full potential of Dimethylamine Hydrobromide-13C2 as a tracer is realized when it is combined with powerful analytical techniques. Future advancements lie in the synergy between isotopic labeling and high-resolution instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone of metabolomics and proteomics, and its integration with stable isotope labeling is a powerful approach. nih.gov High-resolution mass spectrometry (HRMS) in particular allows for the analysis of hundreds to thousands of metabolites, with the isotopic label helping to distinguish true metabolites from background noise and to quantify metabolic fluxes. nih.govalfa-chemistry.com A recent development is the Stable Isotope Labeled Kinetics (SILK) method, which uses LC-MS to monitor the incorporation of labeled precursors into metabolic pathways on a time scale of seconds to minutes, offering detailed information on the dynamics of complex biochemical networks. plos.org
Furthermore, the coupling of isotope labeling with single-cell analysis techniques is opening new frontiers. Single-cell mass spectrometry can now be used to monitor the incorporation of an isotopically labeled precursor into the metabolic pathways of a single cell, providing unprecedented resolution into the rate of synthesis and transport of molecules within a cell population. biorxiv.org For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy remains a key technique. The presence of a ¹³C label in this compound simplifies ¹³C-NMR spectra and provides direct information about the carbon skeleton, which is invaluable for determining the structure of reaction products or intermediates. irisotope.com
Expansion of Applications in Complex Chemical Systems and Materials Science
While ¹³C-labeled compounds are well-established in biological and medical research, their application in materials science and the study of complex chemical systems is a growing field. alfa-chemistry.commedchemexpress.com The introduction of a stable ¹³C label into a polymer chain, for example, allows researchers to track and analyze the processes of polymer degradation and the integration of its byproducts into the environment. researchgate.net Dimethylamine and its derivatives are used in the synthesis of various polymers and materials; therefore, ¹³C₂-labeled dimethylamine could serve as a valuable tracer in these studies.
Isotopically labeled compounds are also finding use as probes in materials characterization. For instance, novel donor-acceptor-donor (D-A-D) fluorophores have been synthesized for use as molecular probes to detect substances like per- and polyfluoroalkyl substances (PFAS). acs.org The principles behind these probes, which rely on fine-tuning electronic properties, could be applied to systems involving labeled dimethylamine to study interactions at the molecular level in materials.
In environmental science, ¹³C labeling helps in tracing the carbon cycle and understanding carbon sequestration mechanisms in soil and plants. alfa-chemistry.com Given the role of amines in various environmental processes, this compound could be used to study the fate and transformation of organic nitrogen compounds in complex environmental matrices.
Advancements in Computational Modeling for Isotope Effects
Computational chemistry provides a powerful complement to experimental studies of isotope effects. rutgers.edu Understanding the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can reveal intricate details about reaction mechanisms. wikipedia.org Future research will see an even tighter integration of experimental KIE measurements with advanced computational models.
Modern computational approaches can now accurately predict KIEs. nih.gov Methods combining quantum mechanics and molecular mechanics (QM/MM) allow for the study of enzymes where bond-forming and -breaking processes are modeled with high accuracy. nih.gov Path integral simulations and free energy perturbation (FEP) methods are used to calculate the KIE by simulating the "mutation" of a light isotope to a heavy one within the computational model. nih.gov These calculations are crucial for interpreting experimental results, especially in cases like enzymatic reactions where quantum tunneling can play a significant role. nih.govacs.org
The development of more practical computational tools is also a key direction. For example, new methods are emerging to estimate frequency ratios for the Bigeleisen-Mayer equation (used to calculate KIEs) directly from molecular dynamics simulations, avoiding more complex analyses. rutgers.edu Such advancements make the calculation of KIEs for complex reactions in condensed phases more accessible, enabling a deeper understanding of the mechanistic implications of isotopic substitution in compounds like this compound. rutgers.eduprinceton.edu
Research Findings Summary
| Area of Advancement | Key Findings | Potential Impact on this compound | References |
| Novel Synthetic Routes | Development of universal ¹³C₂ building blocks from elemental ¹³C via calcium carbide. | More cost-effective and versatile synthesis of ¹³C₂-labeled dimethylamine. | rsc.org, researchgate.net |
| Analytical Integration | Use of Stable Isotope Labeled Kinetics (SILK) with LC-MS to trace metabolic pathways in real-time. | Enables dynamic tracking of dimethylamine in complex biological and chemical systems. | plos.org |
| Analytical Integration | Single-cell mass spectrometry can monitor isotopic label incorporation in individual cells. | Provides ultra-high resolution for studying the role of dimethylamine at the cellular level. | biorxiv.org |
| Expanded Applications | ¹³C labeling is used to track the degradation of polymers and their environmental fate. | Application as a tracer in studies of materials synthesized using dimethylamine. | researchgate.net |
| Computational Modeling | QM/MM and path integral simulations provide accurate predictions of kinetic isotope effects. | Deeper mechanistic understanding of reactions involving dimethylamine by correlating experimental and computational data. | nih.gov |
Q & A
Basic Questions
Q. How can researchers ensure the stability of Dimethylamine Hydrobromide-13C₂ during storage and experimental use?
- Methodological Answer : Stability is influenced by environmental factors such as light, oxygen, and temperature. Store the compound in tightly sealed, light-resistant containers at controlled temperatures (ideally <25°C) in a well-ventilated area. Monitor degradation over time using nuclear magnetic resonance (NMR) or mass spectrometry (MS) to track isotopic integrity. For long-term storage, consider inert atmospheres (e.g., argon) to minimize oxidative decomposition .
Q. What analytical techniques are optimal for quantifying Dimethylamine Hydrobromide-13C₂ in complex biological matrices?
- Methodological Answer : Use isotopic dilution NMR or liquid chromatography-mass spectrometry (LC-MS) with ¹³C-labeled internal standards. For urine or tissue samples, employ solid-phase extraction (SPE) to isolate the compound, followed by high-resolution MS to distinguish ¹³C₂ isotopes from endogenous dimethylamine. Validate methods using calibration curves with spiked matrices to account for interference .
Q. What safety protocols are critical when handling Dimethylamine Hydrobromide-13C₂?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Use non-sparking tools and grounded containers to prevent ignition. Equip labs with emergency showers/eye wash stations. Conduct regular airborne monitoring via gas chromatography (GC) and provide PPE (gloves, lab coats) compliant with OSHA guidelines. Train personnel on spill containment and disposal protocols .
Advanced Research Questions
Q. How to design experiments to study the isotopic effect of ¹³C labeling on reaction kinetics in catalytic dehydrogenation?
- Methodological Answer : Compare turnover frequencies (TOFs) between ¹³C₂-labeled and unlabeled dimethylamine derivatives using catalysts like Ru(4%)@Cellulose nanoparticles. Vary parameters: catalyst concentration (0.1–1.0 mM), substrate concentration (50–200 mM), and temperature (25–50°C). Track hydrogen release via gas volumetry and validate isotopic pathways using ¹³C NMR. Reference kinetic models (e.g., Arrhenius plots) to quantify isotopic impacts on activation energy .
Q. What computational methods are suitable for modeling adsorption mechanisms of isotopically labeled amines on nanomaterials?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to simulate adsorption on doped BN monolayers. Compare binding energies and charge transfer between ¹³C₂-labeled and unlabeled dimethylamine. Validate models against experimental adsorption isotherms and X-ray photoelectron spectroscopy (XPS) data. Use time-dependent DFT (TD-DFT) to assess electronic structure changes due to isotopic labeling .
Q. How to address discrepancies in catalytic activity data when using isotopic versus non-isotopic dimethylamine derivatives?
- Methodological Answer : Analyze inconsistencies by isolating variables such as catalyst poisoning or isotopic mass effects. Perform poisoning experiments (e.g., adding CS₂) to confirm heterogeneous catalysis. Use isotopic tracing (¹³C NMR) to verify whether labeling alters reaction pathways. Cross-reference TOF data across studies (e.g., Ru(acac)₃ vs. Ru@Cellulose) to identify systemic biases .
Q. How does isotopic labeling influence the metabolic tracing of dimethylamine derivatives in in vivo studies?
- Methodological Answer : Administer ¹³C₂-labeled dimethylamine to animal models and track metabolites via LC-MS/MS. Compare isotopic enrichment in urine (e.g., dimethylamine, acetoacetate) against unlabeled controls. Use kinetic modeling to quantify metabolic flux rates and compartmentalize pathways (e.g., hepatic vs. renal processing). Account for isotopic dilution effects in dose-response analyses .
Q. What synthesis strategies ensure isotopic purity in ¹³C-labeled dimethylamine derivatives?
- Methodological Answer : Start with ¹³C₂-labeled precursors (e.g., ¹³CO₂-derived methanol) in a closed-system reactor. Use reductive amination with labeled formaldehyde and ammonium bromide under controlled pH (7–9). Purify via recrystallization in anhydrous ethanol and validate isotopic purity (>98%) using high-resolution MS. Monitor side reactions (e.g., methylation) with GC-MS .
Key Considerations
- Contradictory Data : Discrepancies in catalytic TOFs may arise from differences in catalyst synthesis (e.g., support material purity) or isotopic labeling effects. Always cross-validate with control experiments .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving animal models or human metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
